[2-Methyl-3-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetic acid
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Overview
Description
2-[2-METHYL-3-(4-METHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETIC ACID is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-METHYL-3-(4-METHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETIC ACID typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted phenylhydrazine and an appropriate diketone, the reaction proceeds through cyclization and subsequent functional group modifications to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-METHYL-3-(4-METHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[2-METHYL-3-(4-METHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s chemical properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[2-METHYL-3-(4-METHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETIC ACID involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s structure allows it to fit into active sites of target proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds such as hydrazine-coupled pyrazoles share structural similarities and exhibit diverse pharmacological effects.
Indole Derivatives: These compounds also possess a heterocyclic core and are known for their biological activities.
Uniqueness
What sets 2-[2-METHYL-3-(4-METHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETIC ACID apart is its specific substitution pattern and the presence of both pyrazole and pyrimidine rings
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-[2-methyl-3-(4-methylphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl]acetic acid |
InChI |
InChI=1S/C16H17N3O3/c1-9-3-5-11(6-4-9)14-10(2)18-19-8-12(7-13(20)21)16(22)17-15(14)19/h3-6,12H,7-8H2,1-2H3,(H,17,22)(H,20,21) |
InChI Key |
RFYTUEOHUKLXAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3NC(=O)C(CN3N=C2C)CC(=O)O |
Origin of Product |
United States |
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